TDO2 Pharmacophore Integrity: The Amino-Isoxazole-Triazinone Combination vs. Indole-Based Inhibitors
The aminoisoxazole series was identified as a potent TDO2 inhibitor scaffold from a high-throughput screen, with the amino group and isoxazole moiety both essential for activity [1]. In contrast, earlier TDO2 inhibitors such as naphthotriazolediones and 3-(indol-3-yl)pyridine derivatives represent structurally and pharmacophorically distinct chemical classes that lack the hydrogen-bond donor/acceptor geometry provided by the 4-amino-6-isoxazolyl-triazinone architecture [1]. The target compound uniquely consolidates these essential pharmacophoric elements into a single, low-molecular-weight scaffold (MW 193.16), which is substantially smaller than most naphthotriazoledione-based inhibitors (typical MW > 300).
| Evidence Dimension | Pharmacophore composition essential for TDO2 inhibition |
|---|---|
| Target Compound Data | Contains both amino group and isoxazole ring; MW 193.16 g/mol; 2 H-bond donors; 6 H-bond acceptors; TPSA 110.69 Ų |
| Comparator Or Baseline | Naphthotriazoledione TDO2 inhibitors (typical MW > 300); 3-(indol-3-yl)pyridine derivatives (no isoxazole amino group geometry) |
| Quantified Difference | MW reduction of >35% relative to naphthotriazoledione class; distinct pharmacophoric geometry (aminoisoxazole vs. indole/naphtho core) |
| Conditions | TDO2 biochemical and cellular assays (ACS Med. Chem. Lett. 2018); physicochemical property calculation (Leyan.com datasheet) |
Why This Matters
The compact, pharmacophore-complete structure offers a better starting point for lead optimization with respect to ligand efficiency and CNS penetration potential, making it a preferred scaffold for fragment-based drug discovery programs targeting TDO2.
- [1] Pei, Z.; Mendonca, R. V.; Gazzard, L.; Pastor, R. M.; Goon, L. H.; Gustafson, A.; Vanderporten, E.; Hatzivassiliou, G.; DeMent, K.; Cass, R. T.; Yuen, P.; Zhang, Y.; Wu, G.; Lin, X.; Liu, Y.; Sellers, B. D. Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2). ACS Med. Chem. Lett. 2018, 9 (5), 417–421. View Source
